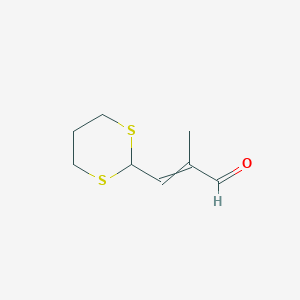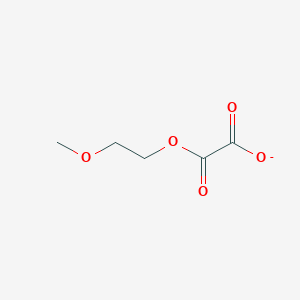
(2-Methoxyethoxy)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethoxy)(oxo)acetate is an organic compound with the molecular formula C5H7O5 It is known for its unique structure, which includes a methoxyethoxy group and an oxoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethoxy)(oxo)acetate typically involves the esterification of ethanedioic acid with 2-methoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Ethanedioic acid+2-Methoxyethanol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethoxy)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized to form higher oxidation state products, depending on the reagents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming a secondary alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-methoxyethanol.
Oxidation: Higher oxidation state products, potentially including carboxylic acids.
Reduction: Secondary alcohols.
Aplicaciones Científicas De Investigación
(2-Methoxyethoxy)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Methoxyethoxy)(oxo)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxyethoxy and oxo groups, which can participate in hydrogen bonding and other intermolecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: Similar in structure but lacks the additional ethoxy group.
2-Methoxyethanol: Contains the methoxyethoxy group but does not have the oxoacetate functionality.
Ethyl oxoacetate: Similar ester functionality but with different alkyl groups.
Uniqueness
(2-Methoxyethoxy)(oxo)acetate is unique due to its combination of methoxyethoxy and oxoacetate groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
83326-10-7 |
|---|---|
Fórmula molecular |
C5H7O5- |
Peso molecular |
147.11 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)-2-oxoacetate |
InChI |
InChI=1S/C5H8O5/c1-9-2-3-10-5(8)4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
Clave InChI |
DFPXVGAGOZFOLQ-UHFFFAOYSA-M |
SMILES canónico |
COCCOC(=O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
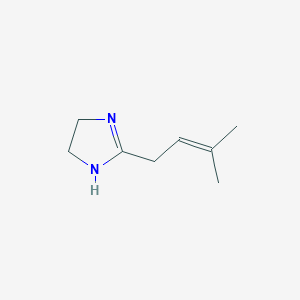
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
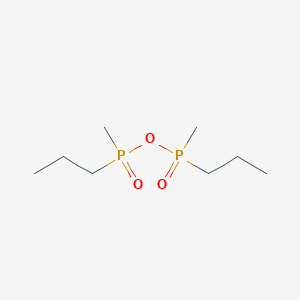
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
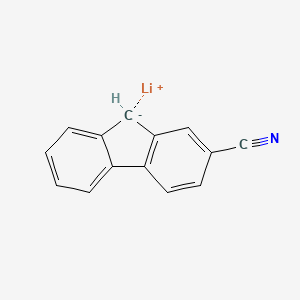
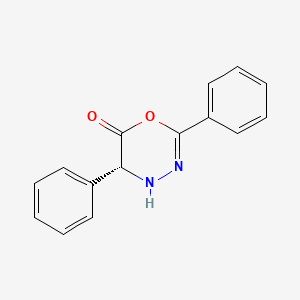
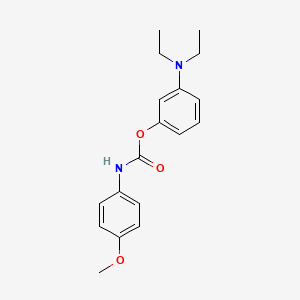
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
